Cas no 3967-32-6 (5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol)
5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol Chemical and Physical Properties
Names and Identifiers
-
- 5H-Dibenzo[a,d]cyclohepten-5-ol,5-(1-methyl-4-piperidinyl)-
- 5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d][7]annulen-5-ol
- 5-(1-Methyl-4-piperazinyl)pyrido[2,3-b][1,5]benzothiazepine
- 5-(1-methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol
- 5-(1-methyl-piperidin-4-yl)-5H-dibenzo[a,d]cyclohepten-5-ol
- 5-(4-Methylpiperazin-1-yl)pyrido(2,3-b)(1,5)benzothiazepine
- 5-<1-Methyl-piperidyl-(4)>-5H-dibenzo<a,d>cyclohepten-5-ol
- 5-Hydroxy-5-<1-methyl-piperidyl-(4)>-5H-dibenzo<a,d>cyclohepten
- Pyrido[2,3-b][1,5]benzothiazepine,5-(4-methyl-1-piperazinyl)
- 5-(1-Methylpiperidin-4-yl)-5H-dibenzo[a,d]cyclohepten-5-ol
- 5-(1-Methyl-4-Piperidyl)5H-Dibenzo
- DTXSID20863311
- 5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol
- 5-(1-Methyl-piperidin-4-yl)-5H-dibenzo(a,d)cyclohepten-5-ol
- 3967-32-6
- 5H-DIBENZO(A,D)CYCLOHEPTEN-5-OL, 5-(1-METHYL-4-PIPERIDINYL)-
- EC 609-737-8
- 5-(1-Methylpiperidin-4-yl)-5H-dibenzo(a,d)(7)annulen-5-ol
- UNII-FW58SL2OZQ
- FW58SL2OZQ
- FT-0778032
- 2-(1-Methylpiperidin-4-yl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol
- 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol
- 5H-Dibenzo[a,d]cyclohepten-5-ol, 5-(1-methyl-4-piperidinyl)-
- NS00009513
- 5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol
-
- Inchi: 1S/C21H23NO/c1-22-14-12-18(13-15-22)21(23)19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11,18,23H,12-15H2,1H3
- InChI Key: NPSCPXDYXVEYQW-UHFFFAOYSA-N
- SMILES: OC1(C2C=CC=CC=2C=CC2=CC=CC=C12)C1CCN(C)CC1
Computed Properties
- Exact Mass: 305.17800
- Monoisotopic Mass: 305.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 163-165°C
- Boiling Point: 467.7±45.0 °C at 760 mmHg
- Flash Point: 132.2±22.8 °C
- Refractive Index: 1.627
- PSA: 23.47000
- LogP: 3.68600
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: H303+H313+H333
- Storage Condition:Hygroscopic, -20°C Freezer, Under inert atmosphere
5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M321260-1mg |
5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol |
3967-32-6 | 1mg |
$ 85.00 | 2023-04-15 | ||
| TRC | M321260-5mg |
5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol |
3967-32-6 | 5mg |
$ 155.00 | 2023-09-07 | ||
| TRC | M321260-10mg |
5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol |
3967-32-6 | 10mg |
$ 283.00 | 2023-09-07 | ||
| TRC | M321260-25mg |
5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol |
3967-32-6 | 25mg |
$ 666.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1161032-25MG |
Cyproheptadine Related Compound C |
3967-32-6 | 25mg |
¥12990.16 | 2024-12-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1161032-25MG |
3967-32-6 | 25MG |
¥15971.65 | 2023-01-05 | |||
| A2B Chem LLC | AF73061-5mg |
5-(1-Methyl-4-Piperidyl)5H-Dibenzo |
3967-32-6 | 5mg |
$269.00 | 2024-04-20 | ||
| A2B Chem LLC | AF73061-10mg |
5-(1-Methyl-4-Piperidyl)5H-Dibenzo |
3967-32-6 | 10mg |
$392.00 | 2024-04-20 | ||
| A2B Chem LLC | AF73061-25mg |
5-(1-Methyl-4-Piperidyl)5H-Dibenzo |
3967-32-6 | 25mg |
$768.00 | 2024-04-20 | ||
| Ambeed | A1326915-50mg |
5-(1-Methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol |
3967-32-6 | 97% | 50mg |
$340.0 | 2025-04-19 |
5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol Suppliers
5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol Related Literature
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
Additional information on 5-(1-Methyl-4-piperidinyl)-5H-dibenzoa,dcyclohepten-5-ol
Recent Advances in the Study of 5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol (CAS: 3967-32-6)
The compound 5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol (CAS: 3967-32-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This tricyclic tertiary alcohol, structurally related to the dibenzocycloheptene class of compounds, has shown promising pharmacological properties, particularly in the context of central nervous system (CNS) modulation. Recent studies have focused on its potential as a scaffold for developing novel therapeutics targeting neurotransmitter receptors.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's binding affinity to muscarinic acetylcholine receptors (mAChRs). Using radioligand binding assays, researchers demonstrated that 3967-32-6 exhibits selective antagonism at the M1 subtype with an IC50 of 42 nM, while showing minimal activity at other mAChR subtypes. This selectivity profile suggests potential applications in treating cognitive disorders where M1 receptor modulation is desired without the peripheral side effects associated with non-selective anticholinergics.
Further structural-activity relationship (SAR) studies have revealed that the 1-methyl-4-piperidinyl moiety is crucial for receptor interaction, while modifications to the dibenzocycloheptenol core can significantly alter both binding affinity and functional activity. Computational modeling published in ACS Chemical Neuroscience (2024) has provided detailed insights into the binding pose of 3967-32-6 within the M1 receptor's allosteric site, offering a blueprint for rational drug design.
In addition to its CNS applications, recent preclinical research has explored the compound's potential in oncology. A 2024 study in Cancer Research demonstrated that derivatives of 3967-32-6 can inhibit the interaction between MDM2 and p53, leading to p53 stabilization and apoptosis in cancer cells. The lead compound from this series showed nanomolar potency against several p53 wild-type cancer cell lines with minimal cytotoxicity to normal cells.
From a chemical synthesis perspective, novel routes to 3967-32-6 have been developed to improve yield and scalability. A recent Organic Process Research & Development publication (2024) described a palladium-catalyzed cyclization approach that reduces the number of synthetic steps from seven to four while maintaining excellent enantioselectivity (>99% ee). This advancement addresses previous challenges in large-scale production of the compound for further pharmacological evaluation.
Looking forward, the unique pharmacological profile of 5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol positions it as a valuable lead compound for multiple therapeutic areas. Current research efforts are focused on developing improved analogs with enhanced selectivity and pharmacokinetic properties, as well as exploring its potential in combination therapies. The compound's versatility underscores the importance of continued investigation into its mechanisms of action and therapeutic applications.
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